molecular formula C14H22O B12667794 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone CAS No. 74129-06-9

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone

Cat. No.: B12667794
CAS No.: 74129-06-9
M. Wt: 206.32 g/mol
InChI Key: MUKZVYSKXMCCLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Octadienoic acid, 4-ethyl- can be synthesized through various organic synthesis methods. One common method involves the reaction of ethyl acetoacetate with butadiene in the presence of a base, followed by acidification to yield the desired product . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of 2,4-Octadienoic acid, 4-ethyl- often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Octadienoic acid, 4-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under mild to moderate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,4-Octadienoic acid, 4-ethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Octadienoic acid, 4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Hexadienoic acid
  • 2,4-Decadienoic acid
  • 4-Ethyl-2,4-hexadienoic acid

Uniqueness

2,4-Octadienoic acid, 4-ethyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Biological Activity

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone, with the CAS number 74129-06-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₂₂O
  • Molecular Weight : 206.324 g/mol
  • Density : 0.948 g/cm³
  • Boiling Point : 281.3 °C
  • Flash Point : 113.1 °C

These properties suggest that the compound is stable under normal conditions, making it suitable for various applications in chemical and pharmaceutical industries .

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

Toxicological Studies

  • Genotoxicity : Studies have shown that this compound is not genotoxic, indicating it does not damage genetic material in cells .
  • Repeated Dose Toxicity : The compound has been evaluated using the Threshold of Toxicological Concern (TTC) framework, which suggests that exposure levels are below those that would raise concern for repeated dose toxicity .
  • Reproductive and Developmental Toxicity : No significant effects have been reported in studies assessing reproductive toxicity, reinforcing its safety profile at low exposure levels .

Ecotoxicity

The ecotoxicological profile indicates a low risk to aquatic life:

  • Fish LC50 : 3.57 mg/L, demonstrating moderate toxicity to fish .
  • Predicted No Effect Concentration (PNEC) : 0.00357 μg/L, indicating a conservative estimate of environmental safety .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Fragrance Ingredient Safety Assessment : A comprehensive assessment was conducted to evaluate the safety of this compound as a fragrance ingredient, concluding that it poses minimal risk under typical usage conditions .
  • Chemical Risk Assessment Frameworks : The RIFM Environmental Framework has been utilized to assess risks associated with this compound in various environments, confirming its low potential for adverse effects when used within established guidelines .
  • Comparative Studies with Analog Compounds : Research comparing this compound with structurally similar analogs has revealed consistent patterns in biological activity and toxicity profiles, suggesting shared mechanisms of action and safety .

Summary Table of Biological Activity

Biological ActivityFindings
GenotoxicityNot genotoxic
Repeated Dose ToxicityBelow TTC threshold
Reproductive ToxicityNo significant effects
Fish LC503.57 mg/L
PNEC0.00357 μg/L

Properties

CAS No.

74129-06-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone

InChI

InChI=1S/C14H22O/c1-8(2)12-7-13-9(3)5-11(12)6-14(13)10(4)15/h5,8,11-14H,6-7H2,1-4H3

InChI Key

MUKZVYSKXMCCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC(C1CC2C(C)C)C(=O)C

Origin of Product

United States

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